(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure includes a thiophen-2-yl group at the ketone position and a 4-chlorophenylamino substituent on the enone backbone. Chalcones are widely studied for their biological activities, including antifungal, anticancer, and antimalarial properties, which are influenced by electronic and steric effects of substituents .
Key structural features:
Properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKUHVZMJBKJF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 4-chloroaniline with thiophene-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling are often implemented to minimize waste and reduce costs.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ketone undergoes nucleophilic attacks at the β-carbon due to electron-deficient double bonds:
Amination
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Reagent : 4-Chloroaniline
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Mechanism : Michael addition at the β-position, forming the (4-chlorophenyl)amino group .
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Conditions : Reflux in ethanol (6–8 hours).
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Outcome : Stabilized enamine system with extended conjugation.
Thiosemicarbazide Cyclization
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Reagent : Thiosemicarbazide
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Product : 4,5-Dihydro-1H-pyrazole-1-carbothioamide derivatives .
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Conditions : Ethanolic HCl, reflux (3 hours).
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the sulfur atom:
Nitration
Halogenation
Coordination Chemistry
The compound acts as a bidentate ligand via its carbonyl oxygen and amino nitrogen:
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Metal Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺).
| Metal Ion | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.4 ± 0.3 |
| Zn²⁺ | 1:1 | 8.9 ± 0.2 |
Photochemical Reactivity
Under UV light (λ = 365 nm), the enone system undergoes [2+2] cycloaddition:
Thiazole Derivatives
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Reagent : Thiourea/I₂
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Product : 2-Amino-4-(thiophen-2-yl)thiazole.
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Application : Anticancer agents (IC₅₀ = 1.8 μM against MCF-7 cells) .
Oxidation and Reduction
Scientific Research Applications
Antimicrobial Activity
Chalcone derivatives have been extensively studied for their antimicrobial properties. Research indicates that (2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar chalcone compounds showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess comparable effects .
Anticancer Properties
The anticancer potential of chalcones is well-documented. This specific compound has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that chalcone derivatives can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines, including breast and colon cancers. Mechanistic studies suggest that these effects may be mediated through the modulation of signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that chalcone derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications on the phenyl ring or the thiophene moiety can significantly influence the biological activity of chalcones. For example, substituents on the phenyl ring can enhance or diminish antimicrobial efficacy, while alterations in the thiophene structure can affect anticancer activity .
Synthesis and Derivatives
The synthesis of this compound typically involves Claisen-Schmidt condensation reactions between appropriate aldehydes and ketones. Various derivatives have been synthesized to explore their biological activities further. For instance, introducing different halogen or alkoxy groups on the phenyl ring has yielded compounds with enhanced potency against specific pathogens or cancer cell lines .
Antibacterial Activity Assessment
A recent study evaluated the antibacterial effects of several chalcone derivatives, including this compound. The results indicated significant inhibition zones against S. aureus and E. coli, with minimum inhibitory concentrations comparable to standard antibiotics .
Anticancer Mechanism Exploration
In another investigation, researchers assessed the anticancer properties of this compound on human breast cancer cells (MCF7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of (2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related chalcones, emphasizing substituent variations and their impacts:
Key Observations:
- Electron-withdrawing groups (e.g., Cl) : Improve antifungal activity (e.g., Compound 5 in ) but may reduce solubility.
- Electron-donating groups (e.g., NMe₂) : Enhance charge transfer in π-conjugated systems, relevant for materials science .
- Heterocyclic substitutions (thiophene, thiazole) : Thiophene improves π-stacking interactions, while thiazole introduces nitrogen-based pharmacophores for enzyme inhibition .
Antifungal Activity:
- p-Aminochalcones with 4-Cl or 4-F substituents (e.g., Compound 5 in ) exhibit potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL). The presence of 4-chlorophenyl and amino groups likely enhances membrane permeability and target binding.
- Thiophene-containing analogs (e.g., the target compound) are hypothesized to show similar or improved activity due to sulfur's lipophilicity, though direct evidence is lacking in the provided data.
Antimalarial/Anticancer Potential:
- Quinoline-linked chalcones (e.g., ) demonstrate high yields (>70%) and distinct IR peaks (1650–1670 cm⁻¹ for C=O), correlating with stability and bioactivity. The target compound’s 4-chlorophenylamino group may similarly interact with heme in malaria parasites.
Enzyme Inhibition:
- Thiazole-chalcone hybrids (e.g., ) show moderate DNA gyrase B inhibition (IC₅₀ ~49 µM), suggesting that the target compound’s thiophene could be optimized for stronger interactions.
Physicochemical and Spectral Comparisons
- Synthesis Yields: Quinoline-linked chalcones achieve 62–91% yields via Claisen-Schmidt condensations , suggesting the target compound could be synthesized efficiently.
- Crystallography : Related chalcones (e.g., ) exhibit planar geometries with intermolecular C–H···O interactions, critical for crystal packing and stability.
Biological Activity
(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a thiophene derivative, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClNOS. The compound features a thiophene ring and a chlorophenyl group, which are known to contribute to its biological properties.
Biological Activities
The following sections detail the various biological activities associated with this compound.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thiophene derivatives, including this compound.
| Activity | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |
|---|---|---|
| Antibacterial | 0.22 - 0.25 μg/mL | Staphylococcus aureus, E. coli |
| Antifungal | Not specified | Candida albicans |
These results indicate that the compound exhibits potent antibacterial activity against various pathogens, with MIC values comparable to established antibiotics .
Cytotoxicity and Anti-cancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines.
These findings suggest that this compound possesses significant anti-cancer potential, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has indicated that modifications in the thiophene and phenyl rings significantly influence biological activity. Specifically, the presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial and anticancer activities .
Case Studies
- Case Study on Antimicrobial Efficacy : A study focused on synthesizing a series of thiophene derivatives, including the target compound, found that varying substituents at the C-5 position of the thiophene ring altered the binding affinity to bacterial targets significantly .
- Case Study on Cytotoxicity : In vitro assays conducted on various cancer cell lines revealed that compounds with similar structures had varying degrees of cytotoxicity, with this compound showing promising results against HeLa and MCF-7 cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting 4-chloroaniline with thiophene-2-carboxaldehyde in the presence of a base (e.g., NaOH or KOH) under reflux conditions in ethanol. The reaction progress is monitored using thin-layer chromatography (TLC), and the product is purified via recrystallization. Key characterization steps include IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹), ¹H NMR (doublet peaks for the α,β-unsaturated ketone protons at δ 6.5–8.0 ppm), and HR-MS for molecular ion confirmation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretch from the amino group at ~3300 cm⁻¹).
- ¹H/¹³C NMR : Confirms the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-α,β-unsaturated protons) and aromatic proton environments.
- HR-MS : Validates molecular weight and fragmentation patterns.
- XRD (if crystalline) : Provides absolute configuration and bond geometry .
Q. How is the E/Z isomerism of the α,β-unsaturated ketone confirmed experimentally?
- Methodological Answer : The E-configuration is confirmed through ¹H NMR coupling constants (J ≈ 15–16 Hz for trans protons) and XRD analysis. In XRD, the dihedral angle between the thiophene and chlorophenyl groups typically exceeds 150°, confirming the planar trans arrangement .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) using software like Gaussian 03/09 calculates HOMO-LUMO energies to determine chemical hardness (η), electrophilicity index (ω), and charge transfer potential. Basis sets (e.g., B3LYP/6-311++G(d,p)) optimize the geometry, and time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra. Discrepancies between experimental and theoretical λmax values (e.g., ~10–20 nm shifts) are resolved by incorporating solvent effects (PCM model) .
Q. How to resolve discrepancies between experimental XRD bond lengths and DFT-optimized geometries?
- Methodological Answer : Differences arise from basis set limitations, thermal motion in XRD, or solvent effects. To reconcile:
- Refine XRD data with Hirshfeld surface analysis to account for crystal packing.
- Re-optimize DFT geometries using larger basis sets (e.g., cc-pVTZ) and include dispersion corrections (e.g., D3BJ).
- Cross-validate with spectroscopic data (e.g., IR, Raman) for vibrational mode consistency .
Q. What strategies optimize antimicrobial activity testing for this compound?
- Methodological Answer :
- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Assay Design : Perform broth microdilution (MIC/MBC) with positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1%).
- Structure-Activity Analysis : Compare with analogs (e.g., methoxy vs. chloro substituents) to identify key pharmacophores. Note: Substituent electronegativity (e.g., Cl) enhances membrane penetration but may reduce solubility .
Q. How to design experiments to analyze tautomeric equilibria involving the enone and enol forms?
- Methodological Answer :
- Variable-Temperature NMR : Monitor proton shifts (e.g., enolic OH at δ 10–12 ppm) across temperatures.
- UV-Vis Spectroscopy : Track absorbance changes (e.g., λmax shifts) in polar vs. non-polar solvents.
- DFT Calculations : Compare relative stabilities of tautomers using Gibbs free energy (ΔG) at different solvent dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
